

# Losmapimod historical development GSK clinical trials

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

[Get Quote](#)

## Pharmacological Profile

**Losmapimod** is a small molecule that acts as a selective inhibitor of the p38 $\alpha$  and p38 $\beta$  mitogen-activated protein kinases (MAPKs) [1] [2]. These enzymes play a central role in cellular responses to stress and inflammation signals.

- **Molecular Formula:** C<sub>22</sub>H<sub>26</sub>FN<sub>3</sub>O<sub>2</sub> [1] [3]
- **Molar Mass:** 383.467 g·mol<sup>-1</sup> [1]
- **Primary Target:** Mitogen-activated protein kinase 14 (MAPK14, also known as p38 $\alpha$ ) [3]

The following diagram illustrates the core mechanism of action of **losmapimod** in inhibiting the p38 MAPK pathway:



[Click to download full resolution via product page](#)

## Historical Clinical Development & Outcomes

**Losmapimod** has been investigated for a wide range of medical conditions. The following table provides a comparative overview of its key clinical trial journeys and outcomes:

| Indication                                   | Highest Phase    | Key Outcome / Reason for Termination                                                                                                                                       |
|----------------------------------------------|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Acute Coronary Syndrome (ACS)                | Phase III [1]    | Phase III (LATITUDE-TIMI 60) failed to show significantly improved clinical outcomes (Cardiovascular death, MI, urgent revascularization) [1] [4].                         |
| Chronic Obstructive Pulmonary Disease (COPD) | Phase II [1] [5] | Multiple Phase II trials failed to improve exercise tolerance, lung function, arterial inflammation, or rate of exacerbations [1] [5]. Development terminated in 2016 [5]. |
| Major Depressive Disorder (MDD)              | Phase II [1]     | Phase II trials failed to show a significant improvement in depression symptoms and biomarkers [1].                                                                        |

| Indication                                    | Highest Phase              | Key Outcome / Reason for Termination                                                                                                                    |
|-----------------------------------------------|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Facioscapulohumeral Muscular Dystrophy (FSHD) | Phase III [2]              | Phase III (REACH) trial failed to meet its primary endpoint (change in Reachable Workspace) and secondary endpoints in 2024. Development suspended [2]. |
| COVID-19                                      | Phase III (Terminated) [3] | Listed as a terminated Phase III trial [3].                                                                                                             |
| Non-Small Cell Lung Cancer (NSCLC)            | Preclinical Research [6]   | Shown in a 2018 study to overcome gefitinib-resistance by preventing tetraploidization in mouse models [6].                                             |

## Detailed Look: Key Trial Designs and Protocols

For researchers, understanding the design of pivotal trials is crucial. Here are the methodologies for two major late-stage studies:

### 1. Phase III REACH Trial in FSHD (NCT05397470) [2]

- **Objective:** Evaluate the efficacy and safety of **losmapimod** for the treatment of FSHD.
- **Design:** Multi-center, randomized, double-blind, placebo-controlled trial.
- **Participants:** 260 patients with FSHD.
- **Intervention:** Participants were randomized 1:1 to receive either **losmapimod (15 mg)** or a matching **placebo**, administered orally twice a day.
- **Treatment Period:** 48 weeks.
- **Primary Endpoint:** Absolute change from baseline in Reachable Workspace (RWS), measured as relative surface area (RSA).
- **Secondary Endpoints:**
  - Muscle Fat Infiltration (MFI) assessed by whole-body MRI.
  - Shoulder abductor strength measured by hand-held dynamometry.
  - Patient-Reported Outcomes (PROs): Patient Global Impression of Change (PGIC) and Neuro-QoL Upper Extremity.
- **Outcome:** The trial did not achieve its primary or secondary endpoints [2].

### 2. Phase III LATITUDE-TIMI 60 in ACS (NCT02145468) [1] [4]

- **Objective:** Determine if **losmapimod** could reduce the risk of subsequent cardiac events after an Acute Coronary Syndrome.
- **Design:** Randomized, double-blind, placebo-controlled, multi-centre study.
- **Participants:** Planned enrollment of 25,500 patients across 39 countries.
- **Intervention:** Eligible patients were randomized to receive **losmapimod (7.5 mg)** or **placebo** twice daily.
- **Treatment Period:** 3 months.
- **Primary Efficacy Endpoint:** Time to first occurrence of a composite of Major Adverse Cardiovascular Events (MACE): cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent coronary artery revascularization.
- **Outcome:** The trial failed to show a significant benefit for **losmapimod** over placebo [1].

## Experimental Insights from Preclinical Research

Beyond clinical trials, **losmapimod** has been a tool in mechanistic studies. A notable 2018 publication in *EBioMedicine* explored its potential to overcome drug resistance in non-small cell lung cancer (NSCLC) [6].

- **Background:** The study investigated gefitinib resistance, linked to genomic instability and tetraploid cell formation [6].
- **Finding:** Research showed gefitinib activated the **YAP-MKK3/6-p38 MAPK-STAT3** pathway, leading to tetraploidization and resistance [6].
- **Experimental Intervention:** Treatment with **losmapimod** suppressed this gefitinib-induced tetraploidization [6].
- **Validation:** Knockdown of p38 MAPK using shRNA also prevented tetraploidization and inhibited cancer cell growth [6].
- **In Vivo Model:** An in-house generated gefitinib-resistant Patient-Derived Xenograft (PDX) mouse model showed **losmapimod** effectively reduced tumor volume and weight [6].

The diagram below summarizes this specific signaling pathway investigated in the preclinical cancer research:



[Click to download full resolution via product page](#)

## Conclusion and Data Availability

Despite a promising mechanism of action and a favorable safety profile demonstrated in over 3,500 subjects, **losmapimod** consistently failed to prove efficacy in large, well-controlled Phase III trials across several inflammatory and non-inflammatory conditions [1] [2].

- **Future of FSHD Data:** In a significant contribution to the research community, Fulcrum Therapeutics is transferring all data and biospecimens from its **losmapimod** clinical trials in FSHD to the **FSHD Society** [7]. This includes data from the Phase 2 and Phase 3 trials. Researchers will be able to access this rich dataset for further analysis, which may provide deeper insights into FSHD progression and inform future therapeutic development [7].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - Wikipedia Losmapimod [en.wikipedia.org]
2. Fulcrum Therapeutics Announces Topline Results from Phase ... [ir.fulcrumtx.com]
3. Losmapimod: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. announces start of phase III cardiovascular outcomes... | GSK GSK [gsk.com]
5. Terminates GlaxoSmithKline of Development for COPD Losmapimod [biospace.com]
6. A Novel Clinical Drug to Overcome Gefitinib-Resistance [pmc.ncbi.nlm.nih.gov]
7. The fate of the Fulcrum Phase 3 data [fshdsociety.org]

To cite this document: Smolecule. [Losmapimod historical development GSK clinical trials].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533590#losmapimod-historical-development-gsk-clinical-trials>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)